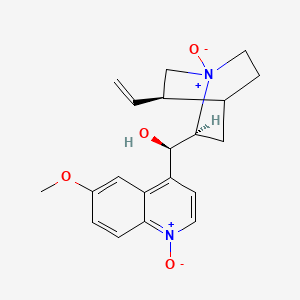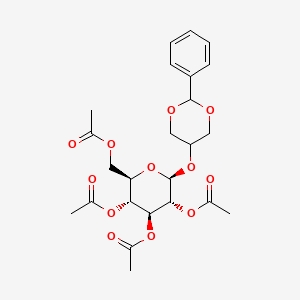
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl (1,3-benzylidene)glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate” is a chiral derivatization reagent which reacts mainly with enantiomeric amino acids . It’s used for chiral derivatization, and it’s available for HPLC labeling .
Synthesis Analysis
The synthesis of related compounds involves a multistep reaction that eventually leads to a mixture of hemiacetal and the desired compound, from which the latter could be isolated in pure form by crystallization .Chemical Reactions Analysis
The propargyl function in organic synthesis in general and in carbohydrate chemistry in particular is a well-established dipolarophile component in 1,3-dipolar cycloaddition reaction for the synthesis of different triazole or isoxazole derivatives .Physical And Chemical Properties Analysis
The compound “2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate” has a molecular weight of 389.38 . It’s a solid at 20°C and should be stored under inert gas . It’s soluble in dichloromethane .Applications De Recherche Scientifique
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate
Scientific Field
This compound is used in the field of Biochemistry .
Application
It is a chiral derivatization reagent which reacts mainly with enantiomeric amino acids .
Methods of Application
The compound is used for the formation of diastereomers and for reversed-phase high-performance liquid chromatographic resolution of amino acid enantiomers .
Results or Outcomes
The outcomes of these procedures are not specified in the source.
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose
Scientific Field
This compound is used in the field of Organic Chemistry .
Application
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose is a carbohydrate that is used in the synthesis of disaccharides and D-glucose6-phosphate .
Methods of Application
Phosphorylated derivatives have proven valuable in the study of substrates for inositol synthase, and for the preparation of anionic surfactants .
Results or Outcomes
2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate
Application
It is used in the synthesis of disaccharides .
Methods of Application
The compound is used for the formation of diastereomers .
Results or Outcomes
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose hydrochloride
Application
It is used in the study of substrates for inositol synthase .
Methods of Application
The compound is used for the preparation of anionic surfactants .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2-phenyl-1,3-dioxan-5-yl)oxy]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O12/c1-13(25)29-12-19-20(32-14(2)26)21(33-15(3)27)22(34-16(4)28)24(36-19)35-18-10-30-23(31-11-18)17-8-6-5-7-9-17/h5-9,18-24H,10-12H2,1-4H3/t18?,19-,20-,21+,22-,23?,24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCALRXNXUDXSR-BTNZFBCUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2COC(OC2)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2COC(OC2)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858431 |
Source


|
| Record name | 2-Phenyl-1,3-dioxan-5-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl (1,3-benzylidene)glycerol | |
CAS RN |
213264-93-8 |
Source


|
| Record name | 2-Phenyl-1,3-dioxan-5-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

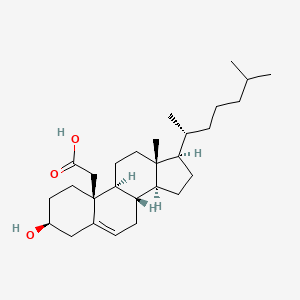

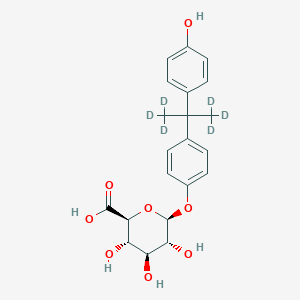
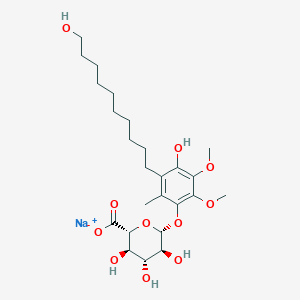


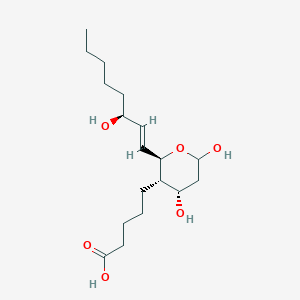



![5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B1141182.png)

